Methyl 2-(4-amino-2-methylphenoxy)acetate
CAS No.:
Cat. No.: VC13483266
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO3 |
|---|---|
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | methyl 2-(4-amino-2-methylphenoxy)acetate |
| Standard InChI | InChI=1S/C10H13NO3/c1-7-5-8(11)3-4-9(7)14-6-10(12)13-2/h3-5H,6,11H2,1-2H3 |
| Standard InChI Key | OHCKTUMUUUKYTJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)N)OCC(=O)OC |
| Canonical SMILES | CC1=C(C=CC(=C1)N)OCC(=O)OC |
Introduction
Methyl 2-(4-amino-2-methylphenoxy)acetate is an organic compound with the molecular formula CHNO and a molecular weight of 271.31 g/mol. This compound is recognized for its diverse applications in scientific research, particularly in the fields of chemistry and biology. It serves as a building block for synthesizing more complex organic molecules and is involved in studies related to enzyme interactions and metabolic pathways.
Synthesis
The synthesis of Methyl 2-(4-amino-2-methylphenoxy)acetate typically involves a reaction between 4-amino-2-methylphenol and 4-bromophenylacetic acid methyl ester. This process is generally conducted under basic conditions, often utilizing potassium carbonate as a base in a solvent such as dimethylformamide. The reaction is performed at elevated temperatures to promote the formation of the desired product.
Applications and Research Findings
Methyl 2-(4-amino-2-methylphenoxy)acetate is utilized in various scientific research contexts, including:
-
Chemical Synthesis: It serves as a precursor for synthesizing more complex organic molecules.
-
Biological Studies: Involved in studies related to enzyme interactions and metabolic pathways.
-
Material Development: Finds utility in the development of new materials and chemical processes within industrial contexts.
Data Table for Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Methyl 2-(4-amino-2-methylphenoxy)acetate | CHNO | 271.31 | 946785-37-1 |
| Methyl 2-(2-aminophenyl)acetate | CHNO | 165.19 | 35613-44-6 |
| Methyl 2-(2-amino-4-methylphenyl)acetate | CHNO | 179.22 | 29640-92-4 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume